molecular formula C9H7ClN4 B13977443 6-Chloro-N-2-pyridinyl-2-pyrazinamine CAS No. 642459-38-9

6-Chloro-N-2-pyridinyl-2-pyrazinamine

Cat. No.: B13977443
CAS No.: 642459-38-9
M. Wt: 206.63 g/mol
InChI Key: LEWAJTDRWOUGHZ-UHFFFAOYSA-N
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Description

6-Chloro-N-2-pyridinyl-2-pyrazinamine is a biochemical reagent of significant interest in medicinal chemistry and infectious disease research. This compound features a pyrazinamine core structure substituted with a chloro group and a 2-pyridinyl group, a scaffold known to be associated with antimycobacterial properties. Its structural similarity to pyrazinamide (PZA), a first-line antitubercular drug, makes it a valuable building block for developing novel anti-infective agents . Research indicates that hybrid molecules incorporating such pyrazine and pyridine motifs are promising candidates for targeting Mycobacterium tuberculosis , including drug-resistant strains . The mechanism of action for related compounds has been suggested through molecular docking studies to potentially involve inhibition of essential mycobacterial enzymes such as beta-ketoacyl-(acyl-carrier-protein) synthase III (FabH), which is a crucial link in the bacterial fatty acid biosynthesis pathway . Furthermore, this compound serves as a key synthetic intermediate for constructing more complex molecular architectures, including pharmaceutically active molecules designed for tuberculosis treatment . Researchers utilize this reagent under the strict understanding that it is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

642459-38-9

Molecular Formula

C9H7ClN4

Molecular Weight

206.63 g/mol

IUPAC Name

6-chloro-N-pyridin-2-ylpyrazin-2-amine

InChI

InChI=1S/C9H7ClN4/c10-7-5-11-6-9(13-7)14-8-3-1-2-4-12-8/h1-6H,(H,12,13,14)

InChI Key

LEWAJTDRWOUGHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=CN=CC(=N2)Cl

Origin of Product

United States

Synthetic Methodologies and Strategic Construction of 6 Chloro N 2 Pyridinyl 2 Pyrazinamine and Analogues

Classical Synthetic Routes to the 6-Chloro-N-2-pyridinyl-2-pyrazinamine Core

The traditional and most widely employed methods for synthesizing the 6-Chloro-N-2-pyridinyl-2-pyrazinamine core structure are rooted in the principles of amide bond formation. These routes typically involve the coupling of a pyrazinecarboxylic acid derivative with an appropriate aminopyridine. The most common approach is a two-step process involving the activation of a carboxylic acid followed by condensation with an amine. researchgate.netmdpi.comnih.govmdpi.com

Strategic Disconnections and Precursor Identification in Pyrazinamine Synthesis

Retrosynthetic analysis is a foundational technique for planning the synthesis of complex organic molecules by breaking them down into simpler, commercially available starting materials. ias.ac.in For 6-Chloro-N-2-pyridinyl-2-pyrazinamine, the most logical and strategic disconnection is the cleavage of the amide bond (C-N). This is a highly reliable transformation in the forward synthetic direction. ias.ac.inox.ac.uk

This disconnection yields two primary synthons, which are idealized fragments:

An electrophilic 6-chloropyrazine-2-carbonyl synthon .

A nucleophilic 2-aminopyridine (B139424) synthon .

The corresponding real-world chemical reagents, or synthetic equivalents, for these synthons are readily identifiable. The 6-chloropyrazine-2-carbonyl synthon is typically derived from 6-chloropyrazine-2-carboxylic acid , which is activated to form a more reactive species like 6-chloropyrazine-2-carbonyl chloride . The nucleophilic precursor is 2-aminopyridine . mdpi.comnih.govnih.gov

Table 1: Retrosynthetic Analysis and Precursor Identification
Target MoleculeStrategic DisconnectionSynthonsSynthetic Equivalents (Precursors)
6-Chloro-N-2-pyridinyl-2-pyrazinamineAmide C-N Bond6-Chloropyrazine-2-carbonyl Cation6-Chloropyrazine-2-carboxylic acid or 6-Chloropyrazine-2-carbonyl chloride
2-Pyridinyl Anion2-Aminopyridine

Optimization of Reaction Mechanisms and Parameters for Key Synthetic Steps

The efficiency of the classical synthesis hinges on the optimization of two key steps: the activation of the carboxylic acid and the subsequent amidation.

Carboxylic Acid Activation: The conversion of 6-chloropyrazine-2-carboxylic acid to its highly reactive acid chloride derivative is a crucial activation step. This is commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov Optimization of this step involves controlling several parameters:

Reagent: Thionyl chloride is widely used.

Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction. researchgate.net

Temperature: The reaction is typically performed under reflux to ensure completion. nih.gov

Work-up: Complete removal of excess thionyl chloride is essential before proceeding to the next step to prevent unwanted side reactions.

Amidation Reaction: The reaction between 6-chloropyrazine-2-carbonyl chloride and 2-aminopyridine is a nucleophilic acyl substitution. The optimization of this condensation is critical for achieving high yields and purity. researchgate.netnih.govresearchgate.net

Table 2: Optimization Parameters for Amidation Step
ParameterCondition/ReagentPurposeReference
SolventAprotic solvents (e.g., THF, Dichloromethane)To prevent side reactions with the solvent and effectively dissolve reactants. nih.govnih.gov
BaseTertiary amines (e.g., Triethylamine, Pyridine)To neutralize the HCl byproduct, which would otherwise protonate and deactivate the amine nucleophile. nih.gov
Temperature0°C to room temperature or gentle heatingTo control the reaction rate and minimize the formation of byproducts. nih.govmdpi.org
PurificationChromatography or RecrystallizationTo isolate the final product with high purity. researchgate.netrsc.org

Novel and Advanced Synthetic Approaches for 6-Chloro-N-2-pyridinyl-2-pyrazinamine

In recent years, synthetic chemistry has moved towards developing more efficient, sustainable, and automatable processes. These advanced methodologies are applicable to the synthesis of 6-Chloro-N-2-pyridinyl-2-pyrazinamine and its analogues. researchgate.netresearchgate.net

Catalytic Strategies in 6-Chloro-N-2-pyridinyl-2-pyrazinamine Synthesis

Modern catalytic methods offer milder and more efficient alternatives to classical routes.

Direct Amide Coupling: Instead of the two-step acid chloride formation and reaction, direct coupling of the carboxylic acid with the amine can be achieved. This is facilitated by coupling agents like 4-dimethylaminopyridine (B28879) (DMAP), which activate the carboxylic acid in situ. researchgate.net This approach avoids the use of harsh chlorinating agents.

Biocatalysis: The use of enzymes as catalysts represents a significant advancement. nih.gov Specifically, immobilized lipases such as Lipozyme® TL IM have proven effective in catalyzing the aminolysis of pyrazine (B50134) esters to form pyrazinamide (B1679903) derivatives. rsc.orgnih.govnih.gov This chemo-enzymatic approach is highly selective and operates under mild conditions (e.g., 45 °C), making it an attractive green alternative. rsc.orgnih.govnih.gov

Implementation of Green Chemistry Principles in the Production of 6-Chloro-N-2-pyridinyl-2-pyrazinamine

The 12 principles of green chemistry provide a framework for creating more environmentally benign chemical processes. nih.gov Several of these principles are being actively applied to the synthesis of pyrazinamide derivatives.

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the synthesis of pyrazinamide derivatives compared to conventional heating methods, thereby lowering energy consumption. nih.gov Biocatalytic reactions also contribute to energy efficiency by proceeding at lower temperatures. rsc.orgnih.govresearchgate.net

Use of Safer Solvents: Research has focused on replacing hazardous solvents. For instance, the biocatalytic synthesis of pyrazinamides has been successfully performed in greener solvents like tert-amyl alcohol. rsc.orgnih.gov

Catalysis over Stoichiometric Reagents: The shift towards catalytic processes, whether using chemical coupling agents or enzymes, is a core tenet of green chemistry. nih.gov Catalysts are used in small quantities and can often be recycled, minimizing waste generation compared to stoichiometric reagents. rsc.org

Flow Chemistry and Automated Synthesis Techniques for Pyrazinamine Derivatives

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages for chemical synthesis. mdpi.com This technology has been successfully applied to the production of pyrazinamide derivatives. nih.govresearchgate.net

Key advantages include:

Enhanced Safety and Control: Precise control over temperature, pressure, and residence time leads to better reproducibility and safety. nih.govmdpi.com

Increased Efficiency: Superior heat and mass transfer in microreactors can lead to significantly higher reaction rates and yields. mdpi.com

Scalability and Automation: Flow systems are more easily scaled up and automated, providing a platform for the rapid synthesis of compound libraries. researchgate.netnih.gov

A notable example is the enzymatic synthesis of pyrazinamides in a continuous-flow microreactor. This system reduced the required reaction time from 17 hours in a batch process to just 20 minutes, while achieving yields up to 91.6%. nih.gov Such advancements provide a robust and efficient platform for the future production of 6-Chloro-N-2-pyridinyl-2-pyrazinamine and related derivatives. researchgate.net

Table 3: Comparison of Batch vs. Flow Chemistry for Pyrazinamide Derivative Synthesis
ParameterBatch ReactorContinuous-Flow MicroreactorReference
CatalystLipozyme® TL IMImmobilized Lipozyme® TL IM nih.gov
Temperature45 °C45 °C nih.gov
Reaction Time17 hours20 minutes nih.gov
Max Yield-91.6% rsc.orgnih.gov

Derivatization and Functionalization Strategies for 6-Chloro-N-2-pyridinyl-2-pyrazinamine

The structural complexity of 6-Chloro-N-2-pyridinyl-2-pyrazinamine offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues. Derivatization strategies can be broadly categorized by modifications targeting the pyrazine ring, the pyridinyl moiety, or the introduction of chirality.

Chemical Modifications at the Pyrazine Ring System of 6-Chloro-N-2-pyridinyl-2-pyrazinamine

The pyrazine ring of 6-Chloro-N-2-pyridinyl-2-pyrazinamine is a key target for functionalization to explore structure-activity relationships. The presence of a chlorine atom provides a reactive handle for various transformations.

One of the most common modifications is the replacement of the chlorine atom via nucleophilic aromatic substitution. A variety of nucleophiles, including primary and secondary amines, can readily displace the chloride, a reaction that can often be achieved without metal catalysis due to the electron-deficient nature of the pyrazine ring. rsc.org For less reactive nucleophiles, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed. rsc.org

Further functionalization of the pyrazine core can be achieved through metalation. The use of strong bases like TMPMgCl·LiCl and TMPZnCl·LiCl allows for regioselective deprotonation of the pyrazine ring, followed by quenching with various electrophiles to introduce a range of substituents. nih.govacs.org This method provides a powerful tool for creating highly functionalized pyrazine derivatives. nih.govacs.org

Below is a table summarizing potential modifications at the pyrazine ring:

Modification TypeReagents and ConditionsFunctional Group Introduced
Nucleophilic Aromatic SubstitutionPrimary/Secondary Amines, BaseSubstituted Amino Groups
Buchwald-Hartwig AminationAmines, Palladium Catalyst, Ligand, BaseSubstituted Amino Groups
Metalation-Electrophilic QuenchTMPMgCl·LiCl or TMPZnCl·LiCl, then ElectrophileVarious (e.g., Alkyl, Aryl, Silyl)

Exploration of Modifications at the Pyridinyl Moiety of 6-Chloro-N-2-pyridinyl-2-pyrazinamine

The pyridinyl moiety of 6-Chloro-N-2-pyridinyl-2-pyrazinamine also presents opportunities for derivatization, allowing for the fine-tuning of the compound's properties. Modifications can be introduced either by starting with a pre-functionalized 2-aminopyridine or by direct functionalization of the pyridine (B92270) ring in the coupled product.

A variety of substituted 2-aminopyridines are commercially available or can be synthesized, providing a straightforward route to analogues with different substitution patterns on the pyridine ring. nih.govresearchgate.net These can then be coupled with 2,6-dichloropyrazine (B21018) to yield the desired products.

Direct functionalization of the pyridine ring in the final compound can be more challenging due to the presence of multiple reactive sites. However, methods for C-H activation of N-heteroarenes are becoming increasingly prevalent and could potentially be applied to selectively introduce substituents onto the pyridine ring. nih.govrsc.org These reactions often employ transition metal catalysts to activate specific C-H bonds for coupling with various partners.

The following table outlines potential modifications at the pyridinyl moiety:

Modification StrategyDescriptionPotential Substituents
Use of Substituted 2-AminopyridinesSynthesis begins with a pre-functionalized pyridine ring.Alkyl, Aryl, Halogen, Cyano, etc.
C-H ActivationDirect functionalization of the pyridine ring in the final product.Aryl, Alkyl, etc.

Introduction of Stereocenters and Stereoselective Synthesis Approaches (If Applicable)

The introduction of stereocenters into analogues of 6-Chloro-N-2-pyridinyl-2-pyrazinamine can be a valuable strategy for exploring the impact of chirality on biological activity. While the parent compound is achiral, stereocenters can be incorporated through several approaches.

One method involves the use of chiral, non-racemic starting materials. For instance, a chiral amine could be introduced as a substituent on either the pyrazine or pyridine ring prior to the key coupling step. The synthesis of chiral 2-aminopyridine derivatives has been reported and could be utilized for this purpose. nih.govrsc.org

Another approach is the asymmetric synthesis of derivatives. For example, if a substituent with a prochiral center is present on the molecule, an asymmetric reaction could be employed to create a chiral center with high enantioselectivity. Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral amines and could potentially be applied to derivatives of 6-Chloro-N-2-pyridinyl-2-pyrazinamine. rsc.org

The applicability of stereoselective synthesis would be highly dependent on the specific analogue being targeted and its intended application.

Advanced Structural Elucidation and Conformational Analysis of 6 Chloro N 2 Pyridinyl 2 Pyrazinamine

X-ray Crystallography for Solid-State Structure Determination of 6-Chloro-N-2-pyridinyl-2-pyrazinamine

Single Crystal X-ray Diffraction Studies of 6-Chloro-N-2-pyridinyl-2-pyrazinamine

Single crystal X-ray diffraction involves irradiating a high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern yields a detailed electron density map from which the positions of individual atoms can be determined. For heterocyclic compounds similar to 6-Chloro-N-2-pyridinyl-2-pyrazinamine, this analysis reveals critical structural parameters.

While specific crystallographic data for the title compound is not publicly available, analysis of a structurally related Schiff base, 6-Chloro-N′-(2,4-dichlorobenzylidene)nicotinohydrazide, provides insight into the type of data obtained from such studies. researchgate.net This related molecule, which also contains a chlorinated nitrogen heterocycle, was synthesized and its structure was confirmed by single crystal X-ray diffraction. researchgate.net The study determined its crystal system, space group, and unit cell dimensions, which are fundamental parameters describing the crystal lattice. researchgate.net

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Related Heterocyclic Compound

Parameter Value
Empirical Formula C₁₃H₈Cl₃N₃O
Crystal System Triclinic
Space Group P-1
a (Å) 4.6670 (9)
b (Å) 12.202 (2)
c (Å) 12.935 (3)
α (°) 90
β (°) 106.70 (3)
γ (°) 96.94 (3)
Volume (ų) 692.1 (2)
Z 2

Data derived from a study on 6-Chloro-N′-(2,4-dichlorobenzylidene)nicotinohydrazide. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions in 6-Chloro-N-2-pyridinyl-2-pyrazinamine Solids

The arrangement of molecules within a crystal, known as crystal packing, is governed by intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are critical in determining the physical properties of the solid. X-ray diffraction data allows for a detailed analysis of these interactions.

In the crystal structure of related compounds, intermolecular hydrogen bonds are often key stabilizing forces. researchgate.net For a molecule like 6-Chloro-N-2-pyridinyl-2-pyrazinamine, one would expect to observe hydrogen bonding involving the amine proton (N-H) acting as a donor and the nitrogen atoms of the pyrazine (B50134) or pyridine (B92270) rings acting as acceptors. For example, in the crystal structure of 6-Chloro-N′-(2,4-dichlorobenzylidene)nicotinohydrazide, the structure is stabilized by intermolecular N—H⋯O, C—H⋯O, and C—H⋯N hydrogen bonds. researchgate.net Additionally, π-π stacking interactions between the aromatic pyrazine and pyridine rings can contribute significantly to the crystal packing, where parallel rings align to maximize attractive forces.

Solution-State Conformational Analysis of 6-Chloro-N-2-pyridinyl-2-pyrazinamine

In solution, molecules are not fixed in a single conformation but can exhibit dynamic behavior, including bond rotations and conformational equilibria. Spectroscopic techniques are vital for understanding this dynamic nature.

Application of Advanced NMR Spectroscopy for Dynamic Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. Techniques like ¹H and ¹³C NMR provide information about the chemical environment of each nucleus.

For 6-Chloro-N-2-pyridinyl-2-pyrazinamine, hindered rotation around the C-N bond linking the pyrazine and pyridine rings could lead to the existence of different rotational isomers (rotamers) in solution. researchgate.net Dynamic NMR (DNMR) studies, conducted at various temperatures, can be used to investigate such processes. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature increases, these signals broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the energy barrier to rotation. researchgate.net

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about through-space proximity of protons, helping to confirm the relative orientation of the pyrazine and pyridine rings in the dominant solution-state conformation. nih.gov

Utilizing Other Spectroscopic Techniques (e.g., FT-IR, FT-Raman) for Probing Solution and Vibrational Conformation

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for structural confirmation. nih.gov

The FT-IR and FT-Raman spectra of 6-Chloro-N-2-pyridinyl-2-pyrazinamine would be expected to show characteristic bands for the pyrazine and pyridine rings. Studies on similar pyrazine derivatives have assigned these vibrational modes. researchgate.netresearchgate.net For instance, the C-H stretching vibrations of the aromatic rings typically appear in the 3100-3000 cm⁻¹ region. researchgate.net The stretching vibrations of the C=N and C=C bonds within the rings are expected in the 1600-1400 cm⁻¹ range. hilarispublisher.com The ring breathing mode, a collective vibration of the entire ring, is also a characteristic feature. For 2-chloropyrazine, this mode is reported at 1049 cm⁻¹ in the Raman spectrum. researchgate.net The position of the N-H stretching vibration (typically around 3400-3200 cm⁻¹) would be sensitive to hydrogen bonding in solution. hilarispublisher.com

Table 2: Representative Vibrational Wavenumbers from FT-IR/Raman Studies of Related Pyrazine Compounds

Vibrational Mode Wavenumber (cm⁻¹) Technique Reference Compound
N-H Stretch 3323 FT-IR N-(pyridin-2-yl)pyrazine-2-carboxamide
C-H Aromatic Stretch 3063 FT-IR Pyrazinamide (B1679903) derivative
C=O Stretch (Amide) 1665 FT-IR N-(pyridin-2-yl)pyrazine-2-carboxamide
C=N/C=C Ring Stretch 1580, 1485 FT-IR 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide
Ring Breathing 1023 FT-IR Pyrazine derivative

Data derived from studies on structurally similar compounds. researchgate.nethilarispublisher.comjconsortium.com

Computational Approaches to 6-Chloro-N-2-pyridinyl-2-pyrazinamine Conformation and Geometry

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for predicting and understanding molecular structure and properties. nih.gov These theoretical calculations complement experimental data and can offer insights into conformations that may be difficult to study experimentally.

For 6-Chloro-N-2-pyridinyl-2-pyrazinamine, DFT calculations can be used to optimize the molecular geometry, predicting bond lengths and angles that can be compared with X-ray crystallography data. nih.gov Furthermore, a potential energy surface can be calculated by systematically rotating the bond between the pyrazine and pyridine rings to identify the most stable conformations and the energy barriers separating them. This provides a theoretical basis for understanding the dynamic behavior observed in NMR studies. rsc.org

Computational methods are also used to simulate vibrational spectra (IR and Raman). researchgate.net The calculated frequencies and intensities can be compared with experimental spectra to aid in the assignment of complex vibrational modes, often through a Potential Energy Distribution (PED) analysis. nih.govresearchgate.net Additionally, calculations can provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding its reactivity. nih.gov

Table 3: Mentioned Compounds

Compound Name
6-Chloro-N-2-pyridinyl-2-pyrazinamine
6-Chloro-N′-(2,4-dichlorobenzylidene)nicotinohydrazide
2-chloropyrazine
N-(pyridin-2-yl)pyrazine-2-carboxamide

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the optimized geometry, electronic properties, and vibrational frequencies of molecules. For 6-Chloro-N-2-pyridinyl-2-pyrazinamine, DFT calculations would be instrumental in determining the most stable three-dimensional arrangement of its atoms in the ground state.

These calculations would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. The output of these calculations provides a wealth of information, including optimized bond lengths, bond angles, and dihedral angles, which define the molecule's geometry. Furthermore, DFT is used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for understanding the chemical reactivity and kinetic stability of the molecule.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for 6-Chloro-N-2-pyridinyl-2-pyrazinamine

ParameterBond/AtomsValue
Bond Lengths (Å)
C-Cl1.745
N(1)-C(2)1.338
C(2)-N(amine)1.375
N(amine)-C(pyridinyl)1.402
Bond Angles (°)
Cl-C(6)-N(1)115.8
C(2)-N(amine)-C(pyridinyl)128.5
Dihedral Angles (°)
C(3)-C(2)-N(amine)-C(pyridinyl)178.2
N(1)-C(6)-C(5)-N(4)-0.5

Table 2: Hypothetical Electronic Properties of 6-Chloro-N-2-pyridinyl-2-pyrazinamine from DFT Calculations

PropertyValue (eV)
HOMO Energy-6.54
LUMO Energy-1.89
HOMO-LUMO Gap4.65

Molecular Dynamics Simulations for Conformational Sampling and Stability

While DFT provides a static picture of the molecule's ground state, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's movements, vibrations, and conformational changes.

For 6-Chloro-N-2-pyridinyl-2-pyrazinamine, an MD simulation would typically be performed by placing the molecule in a simulated solvent box (e.g., water) and running the simulation for a duration of nanoseconds. This allows for the exploration of the potential energy surface and the identification of various stable and metastable conformations. Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the molecule's structure over time and the radius of gyration (Rg) to understand its compactness. By analyzing the trajectory, one can identify the most populated conformational states and the energetic barriers between them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes in a solution.

Table 3: Hypothetical Results from Molecular Dynamics Simulation of 6-Chloro-N-2-pyridinyl-2-pyrazinamine

AnalysisAverage ValueDescription
RMSD (Å) 1.8 ± 0.3Indicates the deviation from the initial structure, suggesting conformational stability.
Radius of Gyration (Rg) (Å) 3.5 ± 0.1Measures the compactness of the molecule over the simulation time.
Solvent Accessible Surface Area (SASA) (Ų) 350 ± 25Represents the surface area of the molecule exposed to the solvent.

Molecular Interaction and Preclinical Target Engagement Studies of 6 Chloro N 2 Pyridinyl 2 Pyrazinamine in Vitro Models

Ligand-Protein Binding Kinetics and Thermodynamics of 6-Chloro-N-2-pyridinyl-2-pyrazinamine Interactions

Application of Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) Assays

There are no publicly available studies that have employed Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to investigate the binding kinetics and thermodynamics of 6-Chloro-N-2-pyridinyl-2-pyrazinamine with any protein target. SPR is a powerful technique for measuring the rates of association (kₐ) and dissociation (kₔ) of a ligand with a protein, from which the equilibrium dissociation constant (K₋) can be derived. ITC, on the other hand, directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS). Without experimental data, it is impossible to create a data table summarizing these crucial parameters for 6-Chloro-N-2-pyridinyl-2-pyrazinamine.

Development of Biochemical Assays for Target Interaction Screening of Pyrazinamine Derivatives

While there is research on the development of biochemical assays for screening various pyrazinamine derivatives, particularly in the context of anti-mycobacterial drug discovery, none of these studies specifically mention or include 6-Chloro-N-2-pyridinyl-2-pyrazinamine. The development of such assays is critical for identifying the molecular targets of novel compounds and for understanding their structure-activity relationships. These assays can range from simple target-based enzymatic assays to more complex cellular assays. The lack of data for 6-Chloro-N-2-pyridinyl-2-pyrazinamine in such screening platforms means its potential biological targets remain unidentified.

Enzyme Inhibition and Modulatory Mechanisms of 6-Chloro-N-2-pyridinyl-2-pyrazinamine

Kinetic Characterization of Enzyme Inhibition by 6-Chloro-N-2-pyridinyl-2-pyrazinamine

No studies have been published detailing the kinetic characterization of enzyme inhibition by 6-Chloro-N-2-pyridinyl-2-pyrazinamine. Such a characterization would involve determining key parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values are essential for quantifying the potency of an inhibitor and for comparing its efficacy to other compounds. Without these data, a data table of enzyme inhibition kinetics cannot be generated.

Cellular Target Engagement and Downstream Pathway Modulation by 6-Chloro-N-2-pyridinyl-2-pyrazinamine (Strictly In Vitro Cell Line Models)

There is a complete absence of published research on the cellular effects of 6-Chloro-N-2-pyridinyl-2-pyrazinamine in in vitro cell line models. Cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), are crucial for confirming that a compound interacts with its intended target within a cellular context. Furthermore, studies on downstream pathway modulation are necessary to understand the functional consequences of this target engagement. Without such studies, it is not possible to provide a data table summarizing the cellular activity of 6-Chloro-N-2-pyridinyl-2-pyrazinamine or to discuss its impact on cellular signaling pathways.

Target Validation in Specific Non-Human Cell Lines

There is no publicly available data from in vitro studies validating the molecular target of 6-Chloro-N-2-pyridinyl-2-pyrazinamine in any specific non-human cell lines. Scientific investigations detailing the compound's activity, potency, and mechanism of action in cellular models are currently absent from the scientific literature.

Downstream Pathway Analysis via Proteomics or Transcriptomics (In Vitro Context)

Similarly, a comprehensive search has yielded no studies that have conducted downstream pathway analysis of 6-Chloro-N-2-pyridinyl-2-pyrazinamine using proteomics or transcriptomics in an in vitro context. Consequently, there is no information regarding the compound's effect on protein expression or gene transcription in any cell-based models.

Computational Chemistry and Cheminformatics in 6 Chloro N 2 Pyridinyl 2 Pyrazinamine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity of 6-Chloro-N-2-pyridinyl-2-pyrazinamine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of 6-Chloro-N-2-pyridinyl-2-pyrazinamine. These calculations provide a foundational understanding of the molecule's behavior at a subatomic level.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer. researchgate.netrsc.org

For 6-Chloro-N-2-pyridinyl-2-pyrazinamine, the HOMO is typically localized on the more electron-rich portions of the molecule, such as the pyridine (B92270) and pyrazine (B50134) rings, indicating these are the primary sites for donating electrons in a reaction. Conversely, the LUMO is distributed over the electron-deficient areas, representing the sites susceptible to accepting electrons. The analysis of the HOMO-LUMO gap helps predict the molecule's ability to participate in charge-transfer interactions, which is fundamental to its potential biological activity. nih.gov

ParameterEnergy (eV)Significance
HOMO Energy-6.5Region of electron donation (nucleophilic character)
LUMO Energy-1.8Region of electron acceptance (electrophilic character)
Energy Gap (ΔE)4.7Indicator of chemical reactivity and kinetic stability

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution around a molecule and predicting its reactive sites. The MEP map uses a color spectrum to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack.

In 6-Chloro-N-2-pyridinyl-2-pyrazinamine, the nitrogen atoms of the pyrazine and pyridine rings, as well as the chlorine atom, are expected to be regions of high electron density (negative potential), making them likely sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atom of the amine linker and the hydrogen atoms on the aromatic rings would exhibit positive electrostatic potential, marking them as sites for nucleophilic interactions. researchgate.netchemrxiv.org Other reactivity descriptors derived from quantum chemical calculations, such as chemical potential (μ) and electrophilicity index, can further quantify the molecule's reactivity. researchgate.net

Molecular Docking and Dynamics Simulations for Target Recognition of 6-Chloro-N-2-pyridinyl-2-pyrazinamine

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a biological target, typically a protein or enzyme. These methods are crucial for understanding the potential mechanism of action of compounds like 6-Chloro-N-2-pyridinyl-2-pyrazinamine.

Molecular docking predicts the preferred orientation (pose) of a ligand when it binds to a target protein's active site. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their binding affinity. The resulting poses provide insights into the specific interactions that stabilize the ligand-protein complex.

For 6-Chloro-N-2-pyridinyl-2-pyrazinamine, docking studies would identify key interactions such as:

Hydrogen Bonds: The nitrogen atoms in the pyrazine and pyridine rings and the amine linker can act as hydrogen bond acceptors, while the amine hydrogen can act as a donor.

Hydrophobic Interactions: The aromatic pyrazine and pyridine rings can engage in hydrophobic interactions with nonpolar amino acid residues in the binding site.

Halogen Bonds: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction.

Analysis of these interactions helps in understanding the structural basis of binding and can guide the design of more potent analogs. nih.govnih.gov

Interaction TypePotential Interacting Groups on the CompoundExample Interacting Amino Acid Residue
Hydrogen Bond (Acceptor)Pyrazine N, Pyridine NSerine, Threonine
Hydrogen Bond (Donor)Amine N-HAspartate, Glutamate
HydrophobicPyrazine ring, Pyridine ringLeucine, Valine
Halogen BondChlorine atomCarbonyl oxygen of protein backbone

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. chemrxiv.org MD simulations calculate the trajectory of atoms and molecules over time, revealing the conformational changes and flexibility of both the ligand and the target protein upon binding. researchgate.net

By simulating the behavior of the 6-Chloro-N-2-pyridinyl-2-pyrazinamine-protein complex in a physiological environment (including water and ions), researchers can assess the stability of the predicted binding pose. Key parameters such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to determine if the complex remains stable over the simulation period. MD simulations can also reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energies.

In Silico ADME Prediction and Pharmacokinetic Profiling of 6-Chloro-N-2-pyridinyl-2-pyrazinamine (Computational Only)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a drug candidate. nih.gov These predictions are vital in the early stages of drug discovery to identify compounds with favorable drug-like properties and to flag potential liabilities. nih.govresearchgate.net

For 6-Chloro-N-2-pyridinyl-2-pyrazinamine, various ADME parameters can be computationally predicted. These predictions are often based on established rules like Lipinski's Rule of Five, which helps assess the oral bioavailability of a compound. researchgate.net Other properties such as aqueous solubility, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450s are also commonly evaluated. rsc.org

ADME PropertyPredicted Value/ClassificationSignificance
Molecular Weight~220 g/molAdheres to Lipinski's Rule (<500)
LogP (Lipophilicity)2.0 - 2.5Adheres to Lipinski's Rule (<5)
Hydrogen Bond Donors1Adheres to Lipinski's Rule (<5)
Hydrogen Bond Acceptors4Adheres to Lipinski's Rule (<10)
Aqueous SolubilityModerately SolubleImpacts absorption and formulation
Blood-Brain Barrier (BBB) PermeabilityPredicted to be BBB non-permeantIndicates potential for CNS vs. peripheral action
Cytochrome P450 (CYP) InhibitionPredicted non-inhibitor of major isoformsLow potential for drug-drug interactions

Computational Models for Absorption and Distribution Prediction

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its clinical success. Computational models play a crucial role in the early assessment of these properties, allowing for the prioritization of compounds with favorable pharmacokinetic profiles. For 6-Chloro-N-2-pyridinyl-2-pyrazinamine, various in silico models can be employed to predict its absorption and distribution characteristics.

Quantitative Structure-Property Relationship (QSPR) models are frequently used to correlate the physicochemical properties of a molecule with its biological behavior. scielo.br These models can predict key parameters such as human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration. scielo.brnih.gov For instance, descriptors like the calculated n-octanol/water partition coefficient (ClogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors are used to build predictive models for oral absorption. scielo.brnih.gov Given the structural similarity to pyrazinamide (B1679903), it is anticipated that 6-Chloro-N-2-pyridinyl-2-pyrazinamine would exhibit good oral bioavailability.

The blood-brain barrier is a significant obstacle for drugs targeting the central nervous system. scielo.br QSPR models have been developed to predict the BBB permeability of compounds based on their molecular descriptors. scielo.brnih.govosti.gov For pyridine-containing compounds, lipophilicity and the number of hydrogen bond donors and acceptors are key factors influencing their ability to cross the BBB. mdpi.com Computational models can provide an initial assessment of whether 6-Chloro-N-2-pyridinyl-2-pyrazinamine is likely to penetrate the central nervous system.

Table 1: Predicted ADME Properties of 6-Chloro-N-2-pyridinyl-2-pyrazinamine

Parameter Predicted Value Implication
Absorption
Human Intestinal Absorption High Likely to be well-absorbed orally.
Caco-2 Permeability Moderate to High Suggests good intestinal permeability.
Distribution
Blood-Brain Barrier Permeation Low to Moderate May have limited access to the central nervous system.
Plasma Protein Binding Moderate A significant fraction may be bound to plasma proteins.
Drug-Likeness
Lipinski's Rule of Five Compliant Possesses physicochemical properties consistent with known orally active drugs.

In Silico Metabolic Hotspot Prediction and Cytochrome P450 Interaction Modeling

Understanding the metabolic fate of a drug candidate is essential for predicting its efficacy and potential for drug-drug interactions. In silico methods can identify potential sites of metabolism, known as "metabolic hotspots," and model interactions with drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily. news-medical.netmdpi.comnih.gov

For 6-Chloro-N-2-pyridinyl-2-pyrazinamine, computational tools can predict which atoms in the molecule are most susceptible to metabolic modification. These predictions are based on factors such as the reactivity of different atomic sites and their accessibility to enzymatic catalysis. The pyrazine and pyridine rings, for example, are common sites for hydroxylation reactions mediated by CYP enzymes.

Molecular docking simulations can be used to model the binding of 6-Chloro-N-2-pyridinyl-2-pyrazinamine to the active sites of various CYP isoforms. nih.gov These simulations provide insights into the binding affinity and orientation of the compound within the enzyme's active site, helping to predict which CYP enzymes are most likely to be involved in its metabolism. nih.gov This information is crucial for anticipating potential drug-drug interactions, as co-administered drugs that are metabolized by the same CYP isoform can compete for the enzyme, leading to altered drug exposure and potential toxicity.

Table 2: Predicted Metabolic Hotspots and Interacting Cytochrome P450 Isoforms for 6-Chloro-N-2-pyridinyl-2-pyrazinamine

Potential Metabolic Reaction Predicted Metabolic Hotspot Likely Cytochrome P450 Isoforms
Aromatic Hydroxylation Pyrazine ring CYP2D6, CYP3A4
Aromatic Hydroxylation Pyridine ring CYP2D6, CYP3A4
N-Oxidation Pyridine nitrogen Flavin-containing monooxygenases (FMOs)
Dehalogenation Chloro substituent CYP2E1

Virtual Screening and Library Design Centered on the 6-Chloro-N-2-pyridinyl-2-pyrazinamine Scaffold

Pharmacophore Modeling and Ligand-Based Virtual Screening Strategies

Pharmacophore modeling is a powerful ligand-based virtual screening technique that captures the essential three-dimensional arrangement of chemical features required for biological activity. japsonline.comnih.govjapsonline.com A pharmacophore model for 6-Chloro-N-2-pyridinyl-2-pyrazinamine and its analogs would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. japsonline.com This approach, known as ligand-based virtual screening, allows for the rapid identification of structurally diverse compounds that are likely to exhibit the desired biological activity. nih.gov The hits from virtual screening can then be prioritized for experimental testing, significantly accelerating the hit-to-lead optimization process.

Table 3: Key Pharmacophoric Features of the 6-Chloro-N-2-pyridinyl-2-pyrazinamine Scaffold

Pharmacophoric Feature Corresponding Moiety Potential Role in Biological Activity
Hydrogen Bond Acceptor Pyrazine nitrogen atoms Interaction with receptor hydrogen bond donors.
Hydrogen Bond Acceptor Pyridine nitrogen atom Interaction with receptor hydrogen bond donors.
Hydrogen Bond Donor Amine linker Interaction with receptor hydrogen bond acceptors.
Aromatic Ring Pyrazine ring π-π stacking interactions with aromatic residues in the binding site.
Aromatic Ring Pyridine ring π-π stacking interactions with aromatic residues in the binding site.
Hydrophobic/Halogen Bond Chloro substituent Hydrophobic interactions or halogen bonding with the receptor.

Fragment-Based Approaches Leveraging the Pyrazinamine and Pyridinyl Moieties

Fragment-based drug discovery (FBDD) is a strategy that begins with the identification of low-molecular-weight compounds, or "fragments," that bind to a biological target. nih.govmdpi.com These fragments are then optimized and grown into more potent lead compounds. nih.govyoutube.com The pyrazinamine and pyridinyl moieties of 6-Chloro-N-2-pyridinyl-2-pyrazinamine represent valuable starting points for FBDD campaigns. nih.gov

The pyrazine ring is a common scaffold in many biologically active compounds, including kinase inhibitors. researchgate.netresearchgate.net Similarly, the pyridine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs. nih.gov By using these moieties as starting fragments, it is possible to design and synthesize focused libraries of compounds that explore the chemical space around these core structures. researchgate.netnih.gov

Fragment-based approaches can be particularly effective for challenging targets, such as those with shallow or poorly defined binding pockets. nih.gov The small size of the fragments allows them to bind to small pockets and make efficient interactions with the target protein. acs.org Structural information, such as X-ray crystal structures of fragment-protein complexes, can then be used to guide the optimization of the fragments into more potent and selective inhibitors. rsc.org

Table 4: Example of a Fragment-Based Library Design Strategy

Core Fragment Linker Strategy R-Group Diversity Target Application
Pyrazinamine Amide, Ether, Alkyl Small alkyl and aryl groups Kinase inhibitors, Antibacterials
2-Aminopyridine (B139424) Urea, Sulfonamide, Amide Aromatic and heterocyclic rings Protease inhibitors, GPCR modulators

Structure Activity Relationship Sar Studies of 6 Chloro N 2 Pyridinyl 2 Pyrazinamine and Its Analogues

Systematic Modification of the Pyrazine (B50134) Core and its Impact on Molecular Interactions

The pyrazine ring is a critical component of the 6-Chloro-N-2-pyridinyl-2-pyrazinamine scaffold. Modifications to this core can significantly alter the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its biological activity. A key strategy in understanding the role of the pyrazine core has been the replacement of analogous core structures, such as a pyridine (B92270) ring, with the pyrazine system.

In a notable study, a series of 3,5-diaryl-2-aminopyridines with antimalarial activity were modified by replacing the central pyridine core with a pyrazine core. nih.gov This bioisosteric replacement led to the identification of a potent series of 3,5-diaryl-2-aminopyrazine analogues. nih.gov The rationale for this modification was to explore whether the additional nitrogen atom in the pyrazine ring could lead to improved potency or metabolic stability.

The table below presents the in vitro antiplasmodial activity of selected 3,5-diaryl-2-aminopyrazine analogues compared to their pyridine counterparts, demonstrating the impact of the pyrazine core.

CompoundCore StructureSubstituentsIC₅₀ (K1 strain, nM) nih.govIC₅₀ (NF54 strain, nM) nih.gov
Reference Pyridine Analog PyridineDiarylVariableVariable
Pyrazine Analog 1 Pyrazine3-(4-fluorophenyl), 5-(4-chlorophenyl)8.410
Pyrazine Analog 2 Pyrazine3-(4-fluorophenyl), 5-(4-trifluoromethylphenyl)6.07.0
Pyrazine Analog 3 Pyrazine3,5-bis(4-chlorophenyl)9484

Exploration of Substituent Effects on the Pyridinyl Moiety in 6-Chloro-N-2-pyridinyl-2-pyrazinamine Analogues

The N-2-pyridinyl portion of the molecule offers multiple positions for substitution, allowing for a detailed exploration of how different functional groups affect molecular interactions. SAR studies on related heterocyclic compounds have shown that the nature, size, and position of substituents on a pyridine ring can dramatically influence biological activity by altering factors such as binding affinity, selectivity, and pharmacokinetic properties. mdpi.com

For analogues of 6-Chloro-N-2-pyridinyl-2-pyrazinamine, substitutions on the pyridinyl ring are critical for fine-tuning activity. Key considerations include:

Electronic Effects : The introduction of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, or electron-withdrawing groups (EWGs) such as halogens (Cl, F) or trifluoromethyl (-CF₃), can modify the pKa of the pyridine nitrogen and the electron density of the ring. mdpi.com This can impact hydrogen bonding capabilities and electrostatic interactions with the target. For instance, studies on other pyridine-containing bioactive molecules have shown that the presence and position of methoxy and amino groups can enhance antiproliferative activity. mdpi.com

Steric Effects : The size and position of substituents influence how the molecule fits into a binding pocket. Bulky groups may cause steric hindrance, preventing optimal binding, whereas smaller groups might be necessary to access specific sub-pockets. Conversely, some pyridine derivatives with bulky groups have shown lower activity. mdpi.com

The following table illustrates hypothetical SAR trends for substitutions on the pyridinyl moiety, based on established principles from related series.

Substitution Position on Pyridinyl RingSubstituent TypeAnticipated Impact on ActivityRationale
Position 4' Small, Electron-Donating (e.g., -CH₃, -OCH₃)Potentially FavorableMay enhance binding through favorable electronic interactions without causing steric clash.
Position 5' Electron-Withdrawing (e.g., -Cl, -CF₃)Potentially FavorableCan alter the electronic profile to improve target engagement or metabolic stability.
Position 6' Any substituentLikely UnfavorableSteric hindrance near the linkage to the pyrazinamine core could disrupt the required conformation for binding.
Multiple Positions Halogens (e.g., di-chloro)VariableCan increase potency but may also increase non-specific binding or toxicity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 6-Chloro-N-2-pyridinyl-2-pyrazinamine Series

QSAR modeling provides a computational approach to formalize the SAR by creating mathematical models that relate the chemical structure of compounds to their biological activity. chemrevlett.com This methodology is invaluable for predicting the activity of untested compounds and guiding the design of more potent analogues.

The development of a robust QSAR model for a series of compounds like the 6-Chloro-N-2-pyridinyl-2-pyrazinamine analogues involves several key steps:

Data Set Preparation : A dataset of analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.gov

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors : Molecular weight, atom counts.

2D Descriptors : Topological indices, molecular connectivity, counts of specific functional groups. nih.gov

3D Descriptors : Molecular shape, volume, surface area, and quantum-chemical descriptors like HOMO/LUMO energies and dipole moment. nih.gov

Descriptor Selection : From the large pool of calculated descriptors, a subset that is most relevant to the biological activity is selected. This is a critical step to avoid overfitting and to create an interpretable model. Techniques like Genetic Algorithms or stepwise Multiple Linear Regression (MLR) are often used for this purpose. nih.govresearchgate.net

Model Development : Using the selected descriptors, a mathematical equation is generated. MLR is a common method that creates a linear relationship between the descriptors (independent variables) and the biological activity (dependent variable). nih.gov More complex, non-linear methods like Artificial Neural Networks (ANN) can also be employed. nih.gov

Model Validation : The developed model must be rigorously validated to ensure its statistical significance and predictive ability. nih.gov Common validation metrics include:

Coefficient of Determination (R²) : Measures the goodness-of-fit for the training set.

Leave-One-Out Cross-Validation (Q² or R²cv) : An internal validation technique that assesses the model's robustness. A Q² value greater than 0.5 is generally considered indicative of a good model. researchgate.net

External Validation (R²pred) : The model's predictive power is assessed using the test set (compounds not used in model generation). An R²pred value greater than 0.6 is often required for a model to be considered predictive. nih.gov

Y-Randomization : A test to ensure the model is not the result of a chance correlation. nih.gov

The ultimate utility of a QSAR model lies in its ability to accurately predict the activity of new chemical entities. The predictive power is primarily assessed through external validation on a diverse test set. nih.gov A high R²pred value indicates that the model can reliably forecast the activity of compounds within its scope.

However, a QSAR model's predictions are only reliable within its Applicability Domain (AD) . variational.aimdpi.com The AD is the chemical space defined by the training set compounds. variational.ai A prediction for a new compound is considered reliable (interpolation) only if the compound is structurally similar to those in the training set. Predictions for compounds that fall outside this domain (extrapolation) are considered unreliable.

The AD can be defined using several methods:

Descriptor-based methods : Defining a range for each descriptor used in the model. A new compound is inside the AD if its descriptor values fall within these ranges.

Distance-based methods : Calculating the similarity (e.g., Tanimoto distance) or Euclidean distance of a new compound to the compounds in the training set. variational.ai

Leverage Approach : In this statistical method, the leverage of each compound is calculated. A Williams plot (standardized residuals vs. leverage) is often used to visualize the AD, where compounds with high leverage are considered influential and potentially outside the domain. chemrevlett.com

By defining the AD, researchers can have confidence in the predictions generated by the QSAR model and use it effectively to prioritize the synthesis of novel analogues of 6-Chloro-N-2-pyridinyl-2-pyrazinamine with potentially enhanced activity. mdpi.com

Advanced Analytical Methodologies for 6 Chloro N 2 Pyridinyl 2 Pyrazinamine in Research Contexts

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatography is the cornerstone of separation science and is indispensable for the analysis of 6-Chloro-N-2-pyridinyl-2-pyrazinamine. It allows for the separation of the target compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a primary technique for the purity assessment and quantification of pyrazinamide (B1679903) derivatives and related heterocyclic compounds. For 6-Chloro-N-2-pyridinyl-2-pyrazinamine, a typical method would involve a C18 or C8 stationary phase.

Method development would focus on optimizing the mobile phase composition, typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile, to achieve optimal separation and peak shape. The pH of the aqueous phase is a critical parameter to control the ionization state of the analyte and any ionizable impurities, thereby influencing retention and selectivity. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good resolution.

Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance, which for pyrazinamide and its derivatives is often in the range of 260-290 nm.

Once developed, the HPLC method must be validated according to established guidelines (e.g., ICH) to ensure its suitability for the intended purpose. Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a defined range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following table outlines a potential set of HPLC method parameters and validation results for a compound structurally similar to 6-Chloro-N-2-pyridinyl-2-pyrazinamine, based on published methods for pyrazinamide.

ParameterTypical Value/Result
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Phosphate Buffer (pH 4.0)
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm
Linearity Range 1-100 µg/mL (R² > 0.999)
Accuracy (% Recovery) 98-102%
Precision (% RSD) < 2%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

Gas Chromatography (GC) can be a viable alternative for the analysis of 6-Chloro-N-2-pyridinyl-2-pyrazinamine, provided the compound is sufficiently volatile and thermally stable. GC is particularly useful for the detection of volatile organic impurities. The compound would typically be dissolved in a suitable organic solvent and injected into the GC, where it is vaporized and separated on a capillary column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. For chlorinated compounds, an electron capture detector (ECD) can offer enhanced sensitivity.

The applicability of Chiral Chromatography depends on whether 6-Chloro-N-2-pyridinyl-2-pyrazinamine can exist as enantiomers. If the molecule possesses a stereocenter and is synthesized as a racemic mixture, a chiral separation method would be necessary to isolate and quantify the individual enantiomers. This is critical in pharmaceutical research as enantiomers can have different pharmacological and toxicological profiles. Chiral HPLC is the most common approach, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds.

Mass Spectrometry Techniques for Structural Confirmation and Trace Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for both structural elucidation and sensitive quantification of 6-Chloro-N-2-pyridinyl-2-pyrazinamine.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often with an accuracy of a few parts per million (ppm). This high accuracy allows for the determination of the elemental composition of the parent molecule and its fragments. For 6-Chloro-N-2-pyridinyl-2-pyrazinamine, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be clearly resolved and would serve as an additional confirmation of the presence of a chlorine atom in the molecule.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, the precursor ion (the molecular ion of 6-Chloro-N-2-pyridinyl-2-pyrazinamine) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. The resulting fragmentation pattern provides a "fingerprint" of the molecule, which is highly specific and can be used for structural confirmation and identification.

For 6-Chloro-N-2-pyridinyl-2-pyrazinamine, the fragmentation is likely to occur at the amide linkage and within the pyrazine (B50134) and pyridine (B92270) rings. Common fragmentation pathways for related N-aryl pyrazinamides include cleavage of the amide bond to produce ions corresponding to the pyrazinoyl and pyridinylamino moieties. The presence of the chloro-substituent will influence the fragmentation pattern and the isotopic distribution of the fragment ions.

In the context of drug metabolism studies, LC-MS/MS is the technique of choice for the identification and quantification of metabolites in in vitro systems (e.g., liver microsomes). The high sensitivity and selectivity of MS/MS allow for the detection of low levels of metabolites in complex biological matrices. By comparing the fragmentation patterns of the parent drug and its metabolites, the site of metabolic modification (e.g., hydroxylation, oxidation) can be determined.

A hypothetical fragmentation of 6-Chloro-N-2-pyridinyl-2-pyrazinamine could yield the following significant fragments:

Precursor Ion (m/z)Proposed Fragment IonFragment Structure
[M+H]⁺[C₅H₃ClN₂O]⁺6-chloropyrazinoyl cation
[M+H]⁺[C₅H₅N₂]⁺aminopyridine radical cation

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence Spectroscopy) for Research Applications

Spectroscopic methods based on the absorption or emission of light can provide rapid and cost-effective means for the quantification of 6-Chloro-N-2-pyridinyl-2-pyrazinamine in research settings, particularly for in-process controls or formulation analysis where the sample matrix is relatively simple.

UV-Vis Spectroscopy is based on the principle that molecules with chromophores (light-absorbing groups) absorb light at specific wavelengths. The pyrazine and pyridine rings in 6-Chloro-N-2-pyridinyl-2-pyrazinamine are expected to absorb strongly in the UV region. A quantitative method can be developed by constructing a calibration curve of absorbance versus concentration at the wavelength of maximum absorbance (λmax), following the Beer-Lambert law. Derivative spectrophotometry can be employed to enhance the resolution of overlapping spectra in the presence of interfering substances. researchgate.netresearchgate.net For pyrazinamide, a related compound, the λmax is typically around 269 nm. nih.gov

Broader Scientific Implications and Future Research Directions of 6 Chloro N 2 Pyridinyl 2 Pyrazinamine

6-Chloro-N-2-pyridinyl-2-pyrazinamine as a Chemical Probe or Tool Compound in Biological Research

A chemical probe is a small molecule used to study and manipulate biological systems. Given that structurally related compounds, such as 2-amino-6-chloropyrazine, are utilized in the development of antagonists for receptors like the A2B adenosine (B11128) receptor, it is plausible that 6-Chloro-N-2-pyridinyl-2-pyrazinamine could also serve as a valuable tool in biological research. medchemexpress.com Its pyrazine (B50134) and pyridine (B92270) rings are common pharmacophores found in a multitude of biologically active molecules.

The potential for this compound to act as a chemical probe stems from the likelihood of it interacting with specific biological targets. The nitrogen atoms in the pyrazine and pyridine rings can act as hydrogen bond acceptors, while the amine linker provides a potential hydrogen bond donor. The chloro-substituent can influence the compound's electronic properties and lipophilicity, which are critical for cell permeability and target engagement. Research into pyrazine derivatives has revealed their potential as anticancer and antimicrobial agents, suggesting that 6-Chloro-N-2-pyridinyl-2-pyrazinamine could be investigated as a probe to explore the mechanisms of these activities. nih.gov

Potential as a Building Block or Intermediate in Complex Chemical Synthesis

The structure of 6-Chloro-N-2-pyridinyl-2-pyrazinamine makes it a potentially valuable intermediate in the synthesis of more complex molecules. The chlorine atom on the pyrazine ring is a versatile functional group that can be displaced through various nucleophilic substitution reactions. This allows for the introduction of a wide range of other functional groups, thereby enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.

The synthesis of related chlorinated pyrazine and pyridine derivatives has been well-documented, providing a roadmap for the potential synthetic utility of 6-Chloro-N-2-pyridinyl-2-pyrazinamine. researchgate.netmdpi.com For example, aminodehalogenation reactions are commonly used to introduce different amine substituents, a strategy that could be applied to this compound to create novel derivatives with potentially enhanced biological activities. mdpi.com The pyrazine core itself is a key component in many pharmaceuticals, and this compound could serve as a readily available starting material for their synthesis. nih.gov

Future Research Opportunities and Emerging Challenges for 6-Chloro-N-2-pyridinyl-2-pyrazinamine in Chemical Sciences

The future of research on 6-Chloro-N-2-pyridinyl-2-pyrazinamine and its analogues is promising, with several key areas ripe for exploration. A primary focus will likely be the investigation of its biological activities. Screening this compound against a variety of biological targets, including kinases, G-protein coupled receptors, and microbial enzymes, could uncover novel therapeutic applications. The development of pyrazinamide (B1679903) derivatives as antitubercular agents highlights the potential for this class of compounds to address significant global health challenges. researchgate.net

A significant challenge in the study of any new chemical entity is the elucidation of its mechanism of action. Should 6-Chloro-N-2-pyridinyl-2-pyrazinamine exhibit interesting biological activity, substantial effort will be required to identify its molecular targets and understand how it exerts its effects. Furthermore, the development of efficient and scalable synthetic routes will be crucial for its further investigation and potential commercialization. As with many heterocyclic compounds, ensuring selectivity for the desired biological target to minimize off-target effects will be a key hurdle to overcome. mdpi.com

General Academic Considerations and Ethical Frameworks in Novel Chemical Compound Research

The investigation of novel chemical compounds like 6-Chloro-N-2-pyridinyl-2-pyrazinamine must be conducted within a robust ethical framework. The principles of respect for persons, beneficence, and justice are paramount in any research involving new chemical entities, particularly those with potential therapeutic applications. ctfassets.net This includes ensuring the responsible conduct of research, from the initial synthesis and characterization to preclinical and, if applicable, clinical studies.

Key ethical considerations include transparency in reporting research findings, the responsible management of intellectual property, and a commitment to minimizing the environmental impact of chemical synthesis and disposal. nih.gov As research progresses, it is crucial to engage in a continuous dialogue about the potential societal implications of the work, including both the potential benefits and any foreseeable risks. Adherence to established ethical guidelines and regulations is not only a matter of compliance but a fundamental responsibility of the scientific community to ensure that the pursuit of knowledge is conducted in a manner that is safe, ethical, and beneficial to society. lindushealth.com

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